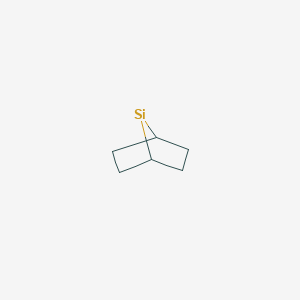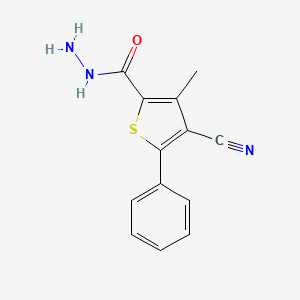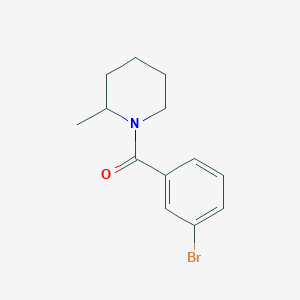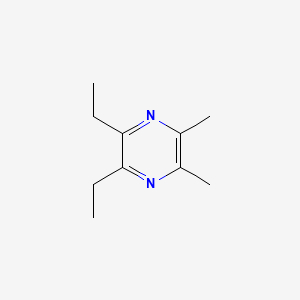
Phenothiazine, 10-(2-piperidinoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-(2-piperidinoethyl)- is a derivative of phenothiazine, an S, N heterocyclic molecule known for its versatile applications in various fields due to its unique chemical and physical properties . This compound contains a phenothiazine core with a 2-piperidinoethyl substituent at the nitrogen atom, making it a valuable building block for numerous scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(2-piperidinoethyl)- typically involves the reaction of phenothiazine with 2-chloroethylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of phenothiazine, 10-(2-piperidinoethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction efficiency and yield . The purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine, 10-(2-piperidinoethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogenating agents . The reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced phenothiazine derivatives, and various substituted phenothiazine compounds .
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 10-(2-piperidinoethyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of phenothiazine, 10-(2-piperidinoethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor due to the presence of sulfur and nitrogen atoms, which contribute to its redox properties . It can also interact with cellular components, leading to effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine, 10-(2-piperidinoethyl)- can be compared with other similar compounds, such as:
Phenothiazine: The parent compound, which has a simpler structure and is used as a starting material for various derivatives.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another derivative used as an antihistamine and antiemetic.
The uniqueness of phenothiazine, 10-(2-piperidinoethyl)- lies in its specific substituent, which imparts distinct chemical and biological properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
3733-39-9 |
|---|---|
Molekularformel |
C19H22N2S |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
10-(2-piperidin-1-ylethyl)phenothiazine |
InChI |
InChI=1S/C19H22N2S/c1-6-12-20(13-7-1)14-15-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11H,1,6-7,12-15H2 |
InChI-Schlüssel |
FATXGYLVHUWCIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


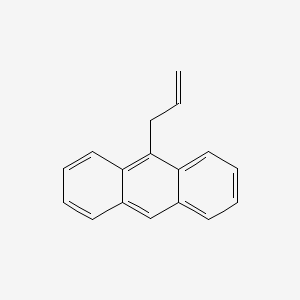
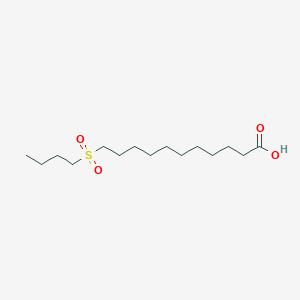
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)
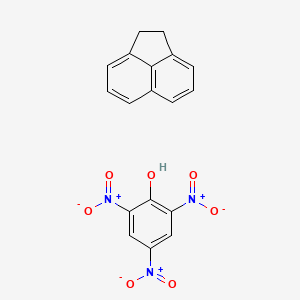
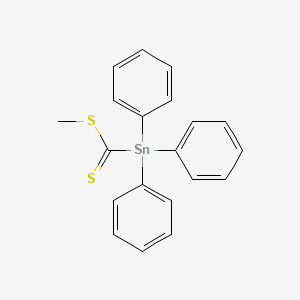
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)
![{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid](/img/structure/B14156152.png)
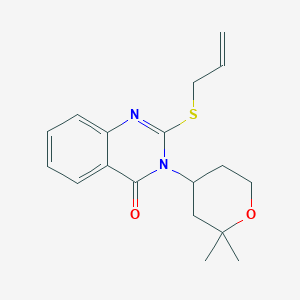
![3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14156159.png)
